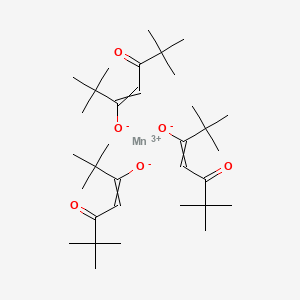
manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound featuring manganese in the +3 oxidation state. This compound is characterized by its unique ligand environment, which includes two 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands. These ligands are known for their stability and ability to form strong complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) typically involves the reaction of manganese(III) acetate with 2,2,6,6-tetramethyl-3,5-heptanedione in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key steps involve the careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) can undergo various types of chemical reactions, including:
Oxidation: The manganese center can be further oxidized to higher oxidation states under strong oxidizing conditions.
Reduction: The compound can be reduced to manganese(II) complexes using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other diketones can be used under appropriate conditions.
Major Products
Oxidation: Higher oxidation state manganese complexes.
Reduction: Manganese(II) complexes.
Substitution: New manganese complexes with different ligand environments.
Scientific Research Applications
Manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in oxidation and reduction reactions.
Biology: Studied for its potential role in mimicking the activity of manganese-containing enzymes.
Medicine: Investigated for its potential use in therapeutic applications, such as in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific magnetic or electronic properties.
Mechanism of Action
The mechanism of action of manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) involves its ability to participate in redox reactions due to the variable oxidation states of manganese. The compound can interact with various molecular targets, including organic substrates and biological molecules, through electron transfer processes. These interactions can lead to the formation of new products or the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Manganese(III) acetylacetonate: Another manganese(III) complex with similar ligand environment.
Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A copper complex with the same ligand but different metal center.
Iron(III) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): An iron complex with similar ligand environment.
Uniqueness
Manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) is unique due to the specific oxidation state of manganese and the stability provided by the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands
Properties
Molecular Formula |
C33H57MnO6 |
|---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
manganese(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
InChI Key |
ORZPLLPBZHORSD-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mn+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















